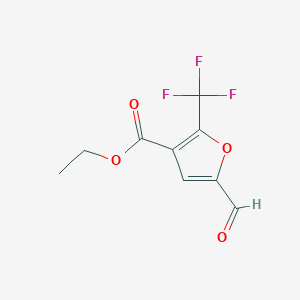
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of furoic acid, characterized by the presence of a formyl group at the 5-position and a trifluoromethyl group at the 2-position, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the esterification of 3-furoic acid derivatives. One common method is the reaction of 3-furoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Furoic acid, 5-carboxy-2-trifluoromethyl-, ethyl ester
Reduction: 3-Furoic acid, 5-hydroxymethyl-2-trifluoromethyl-, ethyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Furoic acid, 5-formyl-2-methyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-chloromethyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-bromomethyl-, ethyl ester
Uniqueness
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
17515-79-6 |
|---|---|
Molekularformel |
C9H7F3O4 |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Key on ui other cas no. |
17515-79-6 |
Synonyme |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















